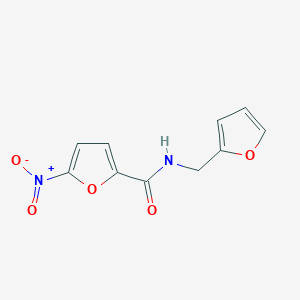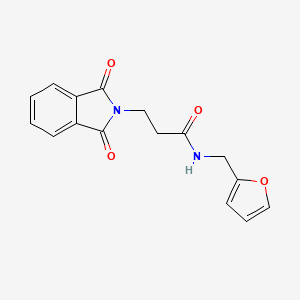![molecular formula C29H27N3O4 B5553966 methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)
methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis The molecular structure of such compounds is determined using techniques like X-ray crystallography. For example, a detailed study revealed the crystal structure of a similar compound, highlighting the disorder within a methoxycarbonyl group and the orientation of aryltriazenyl groups, providing insights into the conjugations within the triazene moieties and the overall molecular conformation (Moser et al., 2005).
Chemical Reactions and Properties Chemical reactions involving these compounds can result in a variety of products depending on the conditions and reagents used. For instance, reactions with carbocyclic and heterocyclic 1,3-diketones can produce 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives, highlighting the compound's versatility in synthesizing fused pyranones (Ornik et al., 1990).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and synthesis outcomes. For instance, the crystallographic analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provides valuable information on its conformation and stability, which are crucial for understanding its physical properties (Huang et al., 2021).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular structure. For example, the presence of a dimethylamino group and a methoxycarbonyl group significantly affects the compound's reactivity towards various reagents, leading to the synthesis of complex heterocyclic systems with potential biological activities (Louroubi et al., 2019).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate and related compounds have been extensively studied for their utility in the synthesis of heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared and utilized as reagents for the synthesis of various heterocyclic compounds including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, showcasing the flexibility of these compounds in generating diverse heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Catalytic Processes
Another application lies in catalytic processes, where compounds related to methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate have been employed. For instance, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene to produce methyl 3-pentenoate and further reactions to obtain dimethyl adipate illustrate the use of these compounds in sophisticated catalytic conversions, enhancing the efficiency and selectivity of chemical processes (Matsuda, 1973).
Antioxidant Activity Evaluation
The evaluation of antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases highlights the potential biomedical applications of these compounds. Specifically, the study on 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide and its derivatives, synthesized from methyl 3,4,5 trihydroxy benzoate, demonstrated significant antioxidant properties, indicating potential for therapeutic applications (Dighade & Parikh, 2017).
Antibacterial Activities
The study of benzoyldithiocarbazate tuberculostatics and diesters of benzoyldithiocarbazic acid for their antibacterial properties further underscores the broad applicability of these compounds in the medical field. The research demonstrated that structural modifications, such as substitution with hydroxyl groups, significantly influence the biological activity against various bacterial strains, offering insights into the design of new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-20-17-23(21(2)32(20)26-16-10-11-22(18-26)27(33)36-3)19-30-31-28(34)29(35,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-19,35H,1-3H3,(H,31,34)/b30-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCXAOSDVGWWSW-NDZAJKAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)


![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)


![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)
![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)